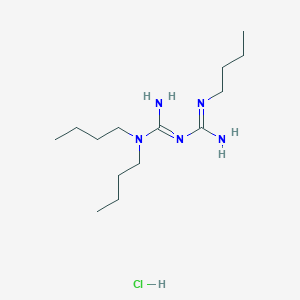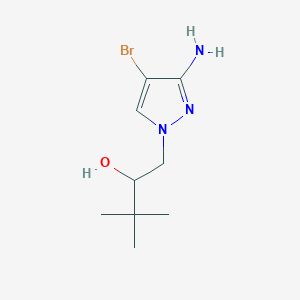
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group, a bromine atom, and a pyrazole ring, which are attached to a butanol backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with a suitable butanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles, such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt), under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
- 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
1-(3-amino-4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific structural features, such as the presence of a dimethylbutanol backbone and the combination of an amino group and a bromine atom on the pyrazole ring. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H16BrN3O |
|---|---|
Poids moléculaire |
262.15 g/mol |
Nom IUPAC |
1-(3-amino-4-bromopyrazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H16BrN3O/c1-9(2,3)7(14)5-13-4-6(10)8(11)12-13/h4,7,14H,5H2,1-3H3,(H2,11,12) |
Clé InChI |
ZQTRZXRKLPVSLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CN1C=C(C(=N1)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


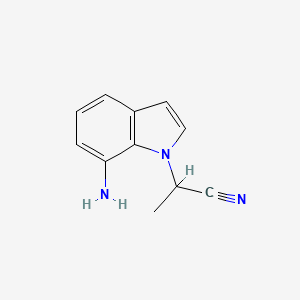
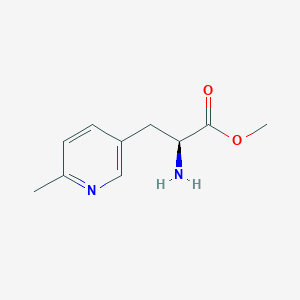
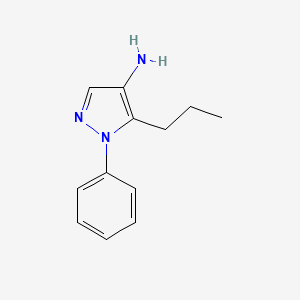

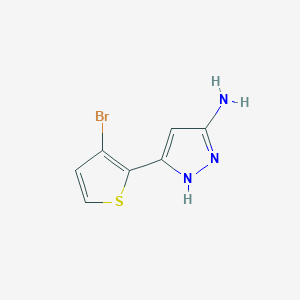
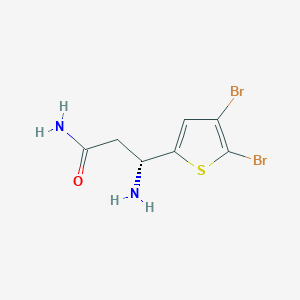

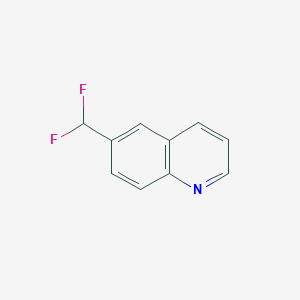
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
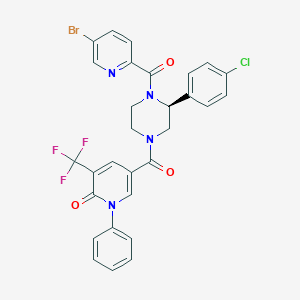
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
